Superior Antimalarial Potency of Kitamycin A vs. Clarithromycin
In a high-throughput screen targeting the *Plasmodium falciparum* apicoplast, kitasamycin demonstrated a significantly lower IC50 value (50 ± 4 nM) compared to clarithromycin (810 ± 60 nM), establishing its superior potency in this model [1]. This quantifies kitasamycin as being over 16 times more potent than clarithromycin.
| Evidence Dimension | In vitro antimalarial potency (IC50) |
|---|---|
| Target Compound Data | 50 ± 4 nM |
| Comparator Or Baseline | Clarithromycin: 810 ± 60 nM |
| Quantified Difference | Kitamycin A is >16-fold more potent |
| Conditions | *Plasmodium falciparum* apicoplast-targeting high-throughput screen |
Why This Matters
For researchers investigating apicoplast function or developing novel antimalarial therapies, the >16-fold difference in potency makes Kitamycin A the more effective and economical choice for *in vitro* studies.
- [1] Ekland, E. H., Schneider, J., & Fidock, D. A. (2011). Identifying apicoplast-targeting antimalarials using high-throughput compatible approaches. *The FASEB Journal*, 25(10), 3583-3593. View Source
